Holmium sulfate
Description
Significance of Lanthanide Sulfates in Contemporary Inorganic Chemistry and Materials Science
Lanthanide elements, often called rare-earth elements, are crucial components in a wide array of modern technologies, including powerful magnets, catalysts, and luminescent materials for displays. solubilityofthings.com Within this class of elements, lanthanide sulfates are gaining recognition as versatile building blocks for novel inorganic and hybrid materials. scirp.org Sulfate (B86663) compounds are salts or esters of sulfuric acid, and most metal sulfates are readily soluble in water, which is advantageous for applications like water treatment. americanelements.com
The sulfate anion (SO₄²⁻) is a simple tetrahedral oxo-anion, but it possesses highly versatile coordination capabilities. It can act as a monodentate, bidentate (bridging or chelating), or even tridentate and tetradentate bridging ligand. tandfonline.com This flexibility allows sulfate ions to link lanthanide ions in various ways, leading to the formation of diverse and complex structures, from one-dimensional chains to intricate three-dimensional frameworks. tandfonline.comtandfonline.com The construction of such coordination polymers is an area of intense research, driven by their potential applications in magnetism, catalysis, and photoluminescence. tandfonline.com The incorporation of sulfate anions with organic ligands has also opened a route to new organic-inorganic hybrid materials with tunable properties. scirp.org
Overview of Holmium(III) Coordination Chemistry and its Relevance in Rare Earth Systems
Holmium (atomic number 67) possesses the electron configuration [Xe] 4f¹¹6s². rsc.org In its compounds, it almost exclusively exists in the +3 oxidation state as the Ho³⁺ ion. azom.com A key feature of lanthanide ions like Ho³⁺ is their flexible and often high coordination numbers, which arise from their large ionic radii and the diffuse nature of their f-orbitals. The coordination number for Ho³⁺ is commonly 8 or 9, but can be as high as 10. rsc.orgresearchgate.netmdpi.com This results in a variety of coordination geometries, such as the distorted bicapped square antiprism. researchgate.net For example, in one complex, the Ho(III) ion is eight-coordinated by six oxygen atoms and two nitrogen atoms. mdpi.com
The coordination chemistry of holmium is central to its function in materials. The f-f electronic transitions of the Ho³⁺ ion, while shielded, give rise to characteristic and sharp luminescence emission bands, which are of great interest for optical applications. mdpi.comacs.org By coordinating holmium ions with organic ligands, it is possible to create materials where energy is efficiently transferred from the ligand to the metal ion, enhancing its emission. acs.org The combination of holmium's variable coordination environment with the versatile bridging capabilities of the sulfate ligand makes the holmium-sulfate system a rich area for creating novel coordination polymers with unique structural and physical properties. tandfonline.com
Historical Context and Current Research Trajectories for Holmium Sulfate Investigations
Holmium was first identified spectroscopically in 1878 by Swiss chemists Jacques-Louis Soret and Marc Delafontaine. wikipedia.orgbritannica.com Independently, Swedish chemist Per Teodor Cleve chemically isolated it from erbium ore in 1879 and named it "holmia" after his hometown of Stockholm. britannica.comnih.gov For much of its history, holmium and its compounds had limited applications beyond academic research. britannica.com
While the element has been known for over a century, the in-depth investigation of its sulfate compounds, particularly complex coordination polymers, is a more recent development. tandfonline.com Modern research is focused on the rational design and synthesis of this compound-based materials with targeted functionalities. A significant research trajectory is the creation of novel coordination polymers using methods like hydrothermal and solvothermal synthesis. tandfonline.commdpi.com These techniques allow for the crystallization of complex structures under controlled conditions.
Current research explores several promising applications:
Photoluminescence: Researchers are designing holmium-sulfate frameworks that exhibit specific luminescent properties for potential use in optical devices and sensors. scirp.orgtandfonline.com
Photocatalysis: Holmium doping has been shown to enhance the photocatalytic activity of materials like graphitic carbon nitride (g-C₃N₄) and titanium dioxide (TiO₂). nih.govresearchgate.net These materials can degrade organic pollutants under visible light, indicating potential for environmental remediation. nih.gov For instance, photocontrolled heterojunctions constructed from holmium single atoms on a composite material have demonstrated excellent performance in the photocatalytic conversion of CO₂. rsc.org
Chiral Materials: A chiral holmium-sulfate coordination polymer has been synthesized, featuring a unique three-dimensional structure. tandfonline.comresearchgate.netresearchgate.net Such materials are of interest for their potential applications in areas like nonlinear optics and asymmetric catalysis.
Data Tables
Table 1: General Properties of this compound
| Property | Description | Reference(s) |
| Chemical Formula | Ho₂(SO₄)₃ | |
| Common Hydrate | Ho₂(SO₄)₃·8H₂O (octahydrate) | |
| Appearance | Yellow or pink crystalline solid | |
| Solubility in Water | 8.18 g/100 mL at 20°C |
Table 2: Research Highlight: A Chiral Holmium-Sulfate Coordination Polymer
| Feature | Description | Reference(s) |
| Formula | {Ho₄(OH)₄(SO₄)₄(H₂O)₃}n | tandfonline.com |
| Synthesis Method | Hydrothermal | tandfonline.com |
| Crystal System | Orthorhombic | tandfonline.comresearchgate.net |
| Space Group | P2₁2₁2₁ | tandfonline.comresearchgate.net |
| Structure | A unique 3D chiral structure where {Ho₄} building blocks are linked by SO₄²⁻ anions. | tandfonline.comresearchgate.netresearchgate.net |
| Potential Applications | Magnetism, photoluminescence, catalysis, molecular adsorption. | tandfonline.com |
Structure
2D Structure
Properties
CAS No. |
15622-40-9 |
|---|---|
Molecular Formula |
H2HoO4S |
Molecular Weight |
263.01 g/mol |
IUPAC Name |
holmium;sulfuric acid |
InChI |
InChI=1S/Ho.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
JTZUUBNBNBFJCX-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] |
Canonical SMILES |
OS(=O)(=O)O.[Ho] |
Other CAS No. |
15622-40-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Structural Elucidation and Advanced Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies of Holmium Sulfate (B86663) Complexes
A series of lanthanide sulfate complexes, including a holmium variant with the formula Ho₂(SO₄)₃(H₂O)₈, have been synthesized and characterized using SCXRD. researchgate.net These studies provide foundational data for understanding the structural chemistry of hydrated holmium sulfate.
In a notable study, a this compound complex was synthesized via an in situ reaction under hydrothermal conditions. researchgate.net SCXRD analysis revealed that the complex, Ho₂(SO₄)₃(H₂O)₈, crystallizes in the monoclinic system. The specific space group was identified as C2/c. The unit cell parameters, which define the size and shape of the fundamental repeating unit of the crystal, were precisely measured. researchgate.net
| Parameter | Value for Ho₂(SO₄)₃(H₂O)₈ researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.585(3) |
| b (Å) | 6.8312(14) |
| c (Å) | 18.150(4) |
| α (°) | 90 |
| β (°) | 101.59(3) |
| γ (°) | 90 |
| Volume (ų) | 1649.0(6) |
The coordination environment describes the arrangement of ligands (in this case, sulfate ions and water molecules) directly bonded to the central holmium ion. In the Ho₂(SO₄)₃(H₂O)₈ structure, the Ho³⁺ ion is eight-coordinate. researchgate.net Its coordination sphere is composed of oxygen atoms from both the sulfate groups and the water molecules. Such eight-coordinate geometries are common for lanthanide ions. nih.gov
The connectivity of these coordination polyhedra—the geometric shapes formed by the central metal and its surrounding ligands—defines the extended structure of the compound. In lanthanide sulfate frameworks, the structure is built from the linkage of lanthanide polyhedra and sulfate tetrahedra. researchgate.net This connectivity can result in the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. researchgate.netresearchgate.net
Chirality in coordination chemistry refers to a molecule or crystal structure that is non-superimposable on its mirror image. libretexts.org This property can arise from the arrangement of ligands around a metal center or the helical nature of a polymer chain. While not all this compound structures are inherently chiral, the potential for chirality exists, particularly in complex frameworks involving organic ligands or specific crystallization conditions. longdom.org
Neutron Diffraction for Anion Ordering and Light Atom Location in Holmium-Related Compounds
Neutron diffraction is a powerful technique that provides complementary information to X-ray diffraction. While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction particularly sensitive to the location of light atoms, such as hydrogen, which are difficult to detect with X-rays. nih.govosti.gov
In the context of hydrated this compound, such as Ho₂(SO₄)₃(H₂O)₈, neutron diffraction would be the ideal method for precisely locating the hydrogen atoms of the coordinated water molecules. This information is critical for understanding the hydrogen bonding network, which plays a significant role in the stability and properties of the crystal structure.
Furthermore, neutron diffraction can be highly effective for studying anion ordering. Although extensive neutron diffraction studies specifically on this compound are not widely reported, the technique has been successfully applied to investigate the magnetic structures of metallic holmium at various pressures and temperatures. nih.govresearchgate.netarxiv.org These studies demonstrate the utility of neutron diffraction for probing the intricate structural details of holmium-containing materials, confirming, for example, that the hexagonal close-packed (hcp) symmetry of metallic holmium is preserved at high pressure. nih.govarxiv.org
Electron Microscopy for Microstructural and Nanoscale Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to investigate the morphology, size, and microstructure of materials at magnifications far exceeding those of light microscopy. nih.gov
While SCXRD and PXRD provide information on the average crystal structure, electron microscopy visualizes the actual particles, revealing their shape, size distribution, and surface features. For instance, studies on holmium-containing nanoparticles, such as those of holmium oxide, utilize high-resolution TEM (HR-TEM) to characterize their morphology. These analyses have shown nanoparticles with quasi-spherical shapes and sizes in the range of 6–12 nm. nih.gov
Selected Area Electron Diffraction (SAED), a technique available in TEM, provides diffraction information from a very small region of the sample. SAED patterns, consisting of spotty or continuous rings, can confirm the crystalline nature of nanoscale materials. nih.gov Energy-dispersive X-ray spectroscopy (EDS or EDX), often coupled with electron microscopy, can confirm the elemental composition of the sample, verifying the presence of holmium, sulfur, and oxygen. nih.gov
Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology
Crystal Habit: The characteristic external shape of individual crystals of this compound.
Particle Size and Distribution: The range and average size of the this compound particles.
Surface Texture: The fine-scale features on the crystal surfaces, such as smoothness, roughness, or the presence of any growth patterns.
Aggregation and Agglomeration: The tendency of individual crystals to cluster together.
A hypothetical SEM analysis of a this compound powder might reveal the data presented in the interactive table below. This table is illustrative of the type of data that would be collected in such a study.
| Morphological Feature | Description |
| Crystal System | Expected to be monoclinic for the octahydrate form. |
| Particle Shape | Likely irregular to polyhedral crystalline shapes. |
| Average Particle Size | Could range from micrometers to tens of micrometers. |
| Surface Characteristics | Potentially smooth facets with some surface irregularities. |
It is important to note that without specific experimental studies on this compound, these characteristics remain predictive.
Transmission Electron Microscopy (TEM) for Nanoparticle Structure and Size
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, making it suitable for the analysis of nanomaterials. By passing a beam of electrons through an ultra-thin specimen, TEM can reveal details about the internal structure, size, and morphology of nanoparticles.
As with SEM, dedicated research focusing on the TEM analysis of this compound nanoparticles is not extensively documented in publicly accessible literature. A TEM study would be essential for understanding the nanoscale properties of this compound, which are critical for applications in advanced materials and nanotechnology. Key parameters that would be investigated include:
Nanoparticle Size and Distribution: Precise measurement of the dimensions of individual nanoparticles.
Crystallinity: Confirmation of the crystalline nature of the nanoparticles through diffraction patterns.
Lattice Fringes: Visualization of the atomic lattice, providing information on the crystal structure and orientation.
Morphology: The shape of the nanoparticles (e.g., spherical, rod-like, etc.).
The following interactive data table illustrates the kind of detailed findings a TEM analysis of this compound nanoparticles might yield. This data is hypothetical and serves to represent the expected outcomes of such an investigation.
| Nanoparticle Characteristic | Measurement/Observation |
| Average Diameter | Potentially in the range of 20-100 nm. |
| Size Distribution | A statistical distribution of nanoparticle sizes. |
| Crystal Structure | Confirmation of the crystalline lattice. |
| Inter-planar Spacing | Measurement of the distance between atomic planes. |
Further research utilizing both SEM and TEM is necessary to fully elucidate the micro and nanostructural characteristics of this compound, which would be invaluable for tailoring its properties for specific technological applications.
Advanced Spectroscopic Characterization of Holmium Sulfate Systems
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. thermofisher.comnih.gov In holmium sulfate (B86663), these methods are particularly useful for identifying the interactions of the sulfate anions and water molecules with the holmium cation.
For hydrated holmium sulfate, such as Ho₂(SO₄)₃·8H₂O, the infrared spectrum is complex, showing bands from both water molecules and sulfate ions. researchgate.net A free sulfate ion (SO₄²⁻) has tetrahedral symmetry and exhibits four fundamental vibrational modes. researchgate.net However, when coordinated to a metal ion like Ho³⁺ in a crystal lattice, this symmetry is lowered, causing shifts in vibrational frequencies and the splitting of degenerate modes. researchgate.net
The presence of water of hydration introduces distinct O-H stretching and H-O-H bending vibrations. In Raman studies of hydrated heavy rare earth ions like holmium, the metal-oxygen stretching modes can also be observed, providing direct insight into the primary coordination sphere of the Ho³⁺ ion. mdpi.com
The coordination of sulfate ligands to the holmium ion can be identified by specific changes in their vibrational spectra. In a free sulfate ion, only the triply degenerate stretching (ν₃) and bending (ν₄) modes are infrared active. When the sulfate ion acts as a ligand, its reduced symmetry can make the symmetric stretching (ν₁) and doubly degenerate bending (ν₂) modes become active in the IR spectrum. nih.gov Furthermore, the degenerate ν₃ and ν₄ modes often split into multiple bands. The number and positions of these bands in FTIR and Raman spectra can help determine if the sulfate ligand is acting in a monodentate, bidentate, or bridging fashion. scispace.com For instance, the ν₁ mode of the sulfate group appears as a strong, sharp band in the Raman spectrum, making it a useful diagnostic tool. researchgate.net
Electronic Absorption and Emission Spectroscopy
The optical properties of this compound are dominated by the electronic transitions within the partially filled 4f shell of the Ho³⁺ ion.
The UV-Visible absorption spectrum of the Ho³⁺ ion in this compound consists of a series of sharp and well-defined absorption bands. ijres.orgionicviper.org These bands correspond to f-f electronic transitions, which are transitions of electrons between different energy levels within the 4f orbitals. libretexts.org Because the 4f electrons are well-shielded, the positions of these absorption bands are not strongly influenced by the ligand environment. nih.gov Key electronic transitions from the ⁵I₈ ground state to various excited states are readily identified in the visible and near-UV regions of the spectrum. nih.gov
| Transition from ⁵I₈ Ground State | Approximate Wavelength (nm) |
|---|---|
| ⁵I₈ → ⁵G₆, ⁵F₁ | ~450 |
| ⁵I₈ → ³K₈ | ~470 |
| ⁵I₈ → ⁵F₃ | ~490 |
| ⁵I₈ → ⁵F₄, ⁵S₂ | ~540 |
| ⁵I₈ → ⁵F₅ | ~640-660 |
Note: Wavelengths are approximate and can vary slightly with the chemical environment. Data compiled from multiple sources. nih.govmdpi.com
Upon excitation, this compound exhibits characteristic luminescence, emitting light at specific wavelengths as the excited Ho³⁺ ion relaxes to lower energy states. nih.govacs.org The emission spectrum is composed of sharp lines, corresponding to f-f transitions. mdpi.com Notable emission bands in the visible spectrum are observed from the (⁵F₄, ⁵S₂) and ⁵F₅ excited states to the ⁵I₈ ground state. mdpi.com The study of excited state dynamics, including the rise and decay times of the luminescence, provides information on the energy transfer processes and non-radiative pathways that compete with light emission. acs.orgscispace.com The lifetime of these excited states is a critical parameter for applications in optical materials. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements within a material. tasconusa.comresearchgate.net
For this compound, XPS analysis can confirm the presence of holmium, sulfur, and oxygen. The binding energy of core-level electrons is unique to each element and its chemical environment. Analysis of the Ho 4d or the more complex Ho 3d region confirms the presence of holmium. thermofisher.comaip.org The binding energy of these peaks is characteristic of the stable +3 oxidation state of holmium in its compounds. nih.gov
The S 2p spectrum is used to identify the chemical state of sulfur. In a sulfate (SO₄²⁻) group, sulfur is in the +6 oxidation state, which gives a characteristic S 2p binding energy. researchgate.netresearchgate.net The O 1s spectrum typically shows a primary peak corresponding to the oxygen atoms in the sulfate anion, with its binding energy being influenced by the cation. unica.itresearchgate.net If the compound is hydrated, an additional component at a higher binding energy may be resolved, corresponding to the oxygen in water molecules.
| Element | Core Level | Expected Oxidation State | Typical Binding Energy Range (eV) |
|---|---|---|---|
| Holmium (Ho) | Ho 4d | +3 | ~160 - 190 |
| Sulfur (S) | S 2p₃/₂ | +6 | ~168 - 170 |
| Oxygen (O) | O 1s | -2 | ~531 - 533 |
Note: Binding energies are approximate and can be affected by instrument calibration, surface charging, and the specific chemical matrix. Data compiled from multiple sources. aip.orgunica.itresearchgate.net
Electrochemical Spectroscopy Techniques for Redox Behavior and Ion Interactions
Electrochemical spectroscopy offers a powerful suite of techniques for probing the redox behavior of electroactive species and their interactions within a given chemical system. By measuring the current response to a varying potential, these methods provide valuable insights into the thermodynamics and kinetics of electron transfer processes. For this compound, techniques such as cyclic voltammetry and differential pulse voltammetry are instrumental in characterizing the redox activity of holmium(III) ions and elucidating their binding mechanisms with other molecules.
Cyclic Voltammetry and Differential Pulse Voltammetry of Holmium(III) Ions
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are fundamental electrochemical methods used to investigate the redox properties of chemical species. wikipedia.orgossila.com CV involves scanning the potential of an electrode linearly in a cyclic manner (forward and reverse scans) and measuring the resulting current. ossila.comresearchgate.net DPV, a derivative of linear sweep voltammetry, superimposes regular voltage pulses on a linear potential sweep, enhancing sensitivity by minimizing background charging currents. wikipedia.orgiupac.orgpineresearch.com
The electrochemical behavior of the Holmium(III) ion (Ho³⁺) has been effectively characterized using these techniques. In studies utilizing a glassy carbon electrode (GCE), Ho³⁺ exhibits favorable electrochemical activity. researchgate.netnih.gov The analysis of voltammograms reveals a reversible electron transfer process, which is indicative of its redox activity. researchgate.netnih.gov This reversibility suggests that the analyte can be both oxidized and reduced at the electrode surface without undergoing irreversible chemical changes.
A key finding in the characterization of Ho³⁺ is the relationship between the peak current and the scan rate. Research has demonstrated a linear correlation between the peak current and the square root of the scan rate. researchgate.netnih.gov This relationship is a classic diagnostic criterion indicating that the electrochemical process is governed by diffusion-controlled kinetics. researchgate.netnih.gov This means the rate at which Ho³⁺ ions reach the electrode surface from the bulk solution is the limiting factor for the observed current.
Table 1: Electrochemical Parameters of Holmium(III) Ion
| Parameter | Observation | Significance | Source |
|---|---|---|---|
| Electrode | Glassy Carbon Electrode (GCE) | Provides a stable and inert surface for electrochemical reactions. | researchgate.netnih.gov |
| Techniques | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | Used to study the redox activity and reaction kinetics. | researchgate.netnih.gov |
| Redox Behavior | Reversible electron transfer process | Indicates stable oxidation and reduction of Ho³⁺ at the electrode. | researchgate.netnih.gov |
| Kinetic Control | Diffusion-controlled process | The rate is limited by the mass transport of Ho³⁺ ions to the electrode. | researchgate.netnih.gov |
| pH Condition | 7.2 (Tris-HCl buffer) | Represents a physiologically relevant condition for interaction studies. | researchgate.net |
Investigation of Metal-Ion Binding Mechanisms and Electron Transfer Processes
Electrochemical techniques are highly sensitive to changes in the chemical environment of an electroactive species, making them ideal for studying interactions such as metal-ion binding. The binding of Ho³⁺ ions to macromolecules, for instance, can be monitored by observing changes in the voltammetric response of the holmium ion.
The interaction between Ho³⁺ and double-stranded DNA has been investigated for the first time using CV and DPV. researchgate.netnih.gov These studies show that upon the addition of DNA, there is a significant reduction in the current intensity of the Ho³⁺ ion. researchgate.netnih.gov This decrease in current suggests the formation of a Ho³⁺-DNA complex. The complex, being larger and having a lower diffusion coefficient than the free, solvated Ho³⁺ ion, moves more slowly towards the electrode surface, resulting in a diminished current.
Further analysis of the electrochemical data provides insights into the specific binding mechanism. The results strongly suggest that Ho³⁺ ions bind to DNA primarily through a groove binding mode. researchgate.netnih.gov This interaction involves the phosphate (B84403) groups and specific bases within the DNA structure. researchgate.netnih.gov A binding ratio between the holmium ion and DNA was calculated to be 1:1 from the electrochemical measurements. researchgate.netnih.gov The general mechanism for such an electrochemical detection process involves three main steps: the diffusion of the metal ion from the bulk solution to the electrode, adsorption of the ion onto the electrode surface, and the subsequent exchange of electrons between the ion and the electrode. researchgate.net
The electron transfer process in holmium systems can also be influenced by interactions with other species. Photoinduced charge transfer processes have been observed when Ho³⁺ ions interact with carbon nanodots (CNDs). figshare.comacs.org In these systems, the interaction leads to the formation of a hybrid material where electrons can be transferred from the CNDs to the Ho³⁺ ion, a process confirmed by analyses of Mulliken and Hirshfeld charges. figshare.com
Table 2: Research Findings on Ho³⁺ Binding and Electron Transfer
| Interacting Species | Technique(s) | Key Findings | Inferred Mechanism | Source |
|---|---|---|---|---|
| Double-stranded DNA | CV, DPV | - Significant reduction in Ho³⁺ current intensity.- Calculated binding ratio of 1:1. | Groove binding involving DNA bases and phosphate groups. | researchgate.netnih.gov |
| Carbon Nanodots (CNDs) | Fluorescence Spectroscopy, DFT | - Fluorescence quenching of CNDs upon interaction with Ho³⁺. | Photoinduced charge transfer from CNDs to Ho³⁺. | figshare.comacs.org |
Theoretical and Computational Chemistry of Holmium Sulfate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of holmium sulfate (B86663) derived from its electronic configuration.
The electronic structure of holmium is characterized by the electron configuration [Xe] 4f¹¹ 6s². americanelements.com In its compounds, holmium typically exhibits a +3 oxidation state (Ho³⁺) by losing its two 6s and one 4f electrons. examples.com Quantum chemical calculations elucidate the nature of the chemical bond between the holmium (Ho³⁺) cation and the sulfate (SO₄²⁻) anion.
DFT calculations can be used to model the electron density distribution within the holmium sulfate crystal lattice. This analysis reveals the degree of ionic versus covalent character in the Ho-O bonds formed between the holmium ion and the oxygen atoms of the sulfate groups. For this compound, the bonding is expected to be predominantly ionic, a result of the strong electrostatic attraction between the highly positive Ho³⁺ ion and the negative SO₄²⁻ anion. Computational models can precisely calculate bond lengths, bond angles, and coordination numbers, providing a detailed three-dimensional picture of the compound's geometry. Furthermore, analysis of the molecular orbitals (HOMO/LUMO) helps in understanding the electronic transitions that govern its optical and magnetic properties.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Electron Configuration (Ho) | Arrangement of electrons in atomic orbitals. | N/A (Fundamental Property) |
| Oxidation State (Ho) | Degree of oxidation of the holmium atom in the compound. | DFT, Mulliken Population Analysis |
| Bond Type (Ho-O) | Nature of the chemical bond (ionic, covalent). | DFT, Electron Localization Function (ELF) |
| Coordination Number | Number of oxygen atoms from sulfate groups bonded to a central holmium ion. | DFT Geometry Optimization |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT, Time-Dependent DFT (TD-DFT) |
Holmium compounds are known for their unique optical properties, including sharp absorption peaks, which make them useful as calibration standards for spectrophotometers. attelements.com Computational methods can predict these spectroscopic features by simulating the interaction of the molecule with electromagnetic radiation.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies, which correspond to the absorption bands observed in UV-Vis and fluorescence spectroscopy. nih.gov By calculating the energies of various electronic transitions, primarily involving the f-orbitals of the holmium ion, scientists can generate a theoretical spectrum that can be compared with experimental data. These calculations help assign specific absorption peaks to particular electronic transitions, providing a deeper understanding of the compound's distinct color and optical behavior. nih.govreddit.com Similarly, computational methods can predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra, by calculating the normal modes of vibration of the sulfate anions and the holmium-oxygen bonds. nih.gov
Molecular Dynamics Simulations for Solution Chemistry and Interfacial Phenomena
Molecular Dynamics (MD) simulations are used to study the behavior of this compound in solution and at interfaces by modeling the motions and interactions of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of processes that are difficult to observe experimentally.
For interfacial phenomena, MD simulations can model the behavior of this compound at a liquid-solid or liquid-vapor interface. For example, simulations can predict how holmium and sulfate ions adsorb onto a surface, which is relevant for applications in catalysis or surface modification. By calculating properties like the potential of mean force, these simulations can quantify the energetics of ion association and dissociation in solution. nih.gov
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving this compound. ibs.re.kr Using methods like DFT, researchers can map out the potential energy surface for a given reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. nih.govresearchgate.net
This approach allows for the determination of reaction pathways and the calculation of activation energy barriers, which govern the reaction rate. mdpi.com While this compound is not a conventional catalyst for a wide range of reactions, computational modeling could be employed to explore its potential catalytic activity. For instance, models could investigate its role in promoting specific organic reactions or its behavior under various conditions, such as high temperature or pressure. bris.ac.ukmdpi.com By elucidating the step-by-step process at the atomic level, these computational studies can guide the design of new catalytic systems or optimize existing reaction conditions. researchgate.net
Thermodynamic and Kinetic Modeling of Holmium-Sulfate Systems (e.g., Potential-pH Diagrams)
Thermodynamic modeling is used to predict the stability and phase behavior of this compound under different conditions. researchwithrutgers.com Such models are particularly important for systems like rare earth sulfates, where experimental data may be scarce, especially at elevated temperatures. researchgate.net These models can predict solubility, phase diagrams, and other thermodynamic properties in complex multi-component systems, which is vital for designing separation and purification processes for rare earth elements. researchwithrutgers.com
A key tool in this area is the Potential-pH, or Pourbaix, diagram. wikipedia.org These diagrams map the thermodynamically stable phases of an element in an aqueous electrochemical system as a function of potential and pH. olisystems.com For the holmium-sulfate system, a Pourbaix diagram would show the regions of pH and potential where solid this compound, aqueous Ho³⁺ ions, holmium hydroxide (B78521) (Ho(OH)₃), or other species are stable. This information is critical for applications in electrochemistry, corrosion science, and geochemistry.
| Diagram Feature | Represents | Governing Factors |
|---|---|---|
| Vertical Lines | Acid-base equilibria (hydrolysis of Ho³⁺). | pH |
| Horizontal Lines | Redox reactions independent of pH. | Electrochemical Potential (E) |
| Sloped Lines | Redox reactions that involve H⁺ or OH⁻ ions. | Potential (E) and pH |
| Regions/Areas | Conditions of thermodynamic stability for a specific species (e.g., Ho³⁺(aq), Ho₂(SO₄)₃(s), Ho(OH)₃(s)). | Potential (E), pH, and concentration |
Application of Machine Learning in Holmium Compound Design and Property Prediction
Machine learning (ML) is an emerging and powerful tool in materials science that can accelerate the discovery and design of new compounds. nih.govarxiv.org In the context of holmium compounds, ML models can be trained on existing experimental and computational data to predict the properties of novel, un-synthesized materials. arxiv.orgstanford.edu
The process typically involves using the chemical structure or composition of a compound as input to an ML algorithm. chemrxiv.org The algorithm learns the complex relationships between the input features and the target properties (e.g., solubility, magnetic susceptibility, optical properties). Once trained, the model can rapidly screen vast virtual libraries of potential holmium compounds to identify candidates with desired characteristics. This approach significantly reduces the time and cost associated with traditional trial-and-error experimental methods, paving the way for the rational design of new functional materials based on holmium and other rare earth elements.
Research Applications in Advanced Functional Materials
Optical Materials and Photonic Research
The distinct optical properties of holmium ions are the foundation for their application in various photonic and optical materials.
Holmium-based materials are widely used as wavelength standards for the calibration of spectrophotometers. nih.gov Solutions of holmium oxide in perchloric acid, which are chemically similar to aqueous solutions of holmium sulfate (B86663), are well-suited for testing the wavelength accuracy of photometers in both the ultraviolet (UV) and visible (Vis) ranges. techcomp.com.hk These solutions exhibit a series of sharp, stable, and well-defined absorption peaks across the UV and visible spectrum, from approximately 240 nm to 650 nm. sigmaaldrich.comfishersci.fistarnacells.com
The reliability of holmium oxide solutions for calibration has been validated through international studies, making them a crucial reference material for ensuring the accuracy of molecular absorption measurements across various scientific fields. sigmaaldrich.com Similarly, holmium oxide-doped glass has been utilized as a wavelength standard for over four decades, demonstrating long-term stability with no recorded instances of spectral shifts in its certified absorption bands. nih.govccat.co.nz The National Institute of Standards and Technology (NIST) has certified numerous absorption bands for holmium oxide glass, which serve as benchmarks for calibration. nih.govccat.co.nz The stability and reliability of these materials are so high that NIST no longer recommends periodic recertification. ccat.co.nzfireflysci.com
The calibration process involves scanning the holmium standard and comparing the measured peak wavelengths to the certified values. starnacells.comfireflysci.com The European Pharmacopoeia specifies four key wavelengths for holmium perchlorate (B79767) solution filters: 241.15 nm, 287.15 nm, 361.5 nm, and 536.3 nm, with permitted tolerances of ±1 nm in the UV range and ±3 nm in the visible range. techcomp.com.hk
Table 1: Certified Wavelengths for Holmium Oxide Glass Spectrophotometer Calibration Standard This table presents a selection of NIST-compliant peak values used for calibrating the wavelength accuracy of spectrophotometers. The exact measured peaks can vary slightly depending on the instrument's spectral bandwidth.
| Wavelength (nm) |
| 241.5 |
| 279.3 |
| 287.6 |
| 333.8 |
| 360.8 |
| 385.8 |
| 418.5 |
| 453.4 |
| 536.4 |
| 637.5 |
| Data sourced from references ccat.co.nzlab-club.com. |
Holmium ions are a critical component in the development of solid-state laser systems. When doped into various host materials such as crystals and glasses, trivalent holmium (Ho³⁺) enables laser emissions across 14 different channels, ranging from 0.55 µm to 3.9 µm. spiedigitallibrary.org The most significant of these is the transition from ⁵I₇ to ⁵I₈, which produces a laser emission near 2 µm. spiedigitallibrary.org This wavelength is particularly valuable because it is considered "eye-safe" and has numerous applications in medicine, remote sensing (LIDAR), and as a pump source for optical parametric oscillators (OPOs). spiedigitallibrary.orgspiedigitallibrary.org
Yttrium aluminum garnet (Ho:YAG) is one of the most extensively studied and utilized materials for these applications. spiedigitallibrary.orgfindlight.net However, research is ongoing to find host materials with better thermal properties for high-power laser systems. Sesquioxides like lutetium oxide (Lu₂O₃) are promising alternatives due to their higher thermal conductivity. spiedigitallibrary.org Research has shown that a 2% Ho³⁺-doped Lu₂O₃ ceramic exhibits significantly lower non-radiative losses compared to single-crystal YAG or silica (B1680970) glass. spiedigitallibrary.org
Laser operation has also been demonstrated in the green spectral region using Ho³⁺-doped crystals like Ho³⁺:LiLuF₄ and Ho³⁺:LaF₃ at room temperature. desy.de This research involves detailed spectroscopic analysis, including measuring ground state absorption and emission cross-sections to determine gain characteristics. desy.de
Table 2: Comparison of Holmium-Doped Laser Host Materials This table summarizes key characteristics of different host materials doped with holmium ions for solid-state laser applications.
| Host Material | Common Application | Key Advantage | Reference |
| Yttrium Aluminum Garnet (YAG) | Eye-safe lasers (~2 µm), medical applications | Widely studied and used | spiedigitallibrary.orgfindlight.net |
| Lutetium Oxide (Lu₂O₃) | High-power laser systems | Higher thermal conductivity, lower non-radiative losses | spiedigitallibrary.org |
| Fluoride Glass Fiber | Fiber lasers (~2.08 µm) | High slope efficiency with resonant pumping | dtic.mil |
| Lanthanum Fluoride (LaF₃) | Visible lasers (green spectrum) | Demonstrated first green laser emission from Ho³⁺-doped crystal at room temp | desy.de |
Holmium ions, sourced from compounds like holmium oxide or holmium sulfate, are used as coloring agents in specialty glasses and ceramics. stanfordmaterials.com Depending on the glass composition, holmium can impart a yellow or red color. stanfordmaterials.comattelements.com This property is exploited in the production of specialized optical filters. stanfordmaterials.comuqgoptics.com
A notable characteristic of holmium-doped materials is their "allochroic effect," where they exhibit dramatic color changes depending on the lighting conditions. sciencemadness.orgsciopen.com For instance, holmium-doped glass may appear yellow in natural daylight but turn a vivid pink or fiery orange-red under fluorescent lighting. sciencemadness.orgreddit.com This phenomenon is attributed to the sharp and narrow absorption bands of holmium ions interacting with the distinct emission spectra of different light sources. sciopen.comreddit.com
Research into holmium molybdate (B1676688) ceramic pigments has demonstrated this allochroic effect, which arises from the rich energy level structure of holmium ions in the visible range. sciopen.com Holmium-doped optical fibers are also being investigated for filter applications, as they can absorb unwanted radiation and re-emit it at wavelengths far from the region of interest, exhibiting strong rejection in the stop band and sharp absorption cutoffs. nih.govoptica.org
Magnetic Materials Science and Cryogenic Research
Holmium possesses the most powerful magnetic moment of any naturally occurring element, making it a subject of intense research in magnetic materials science. stanfordmaterials.comepisodictable.comwikipedia.org
Holmium's exceptionally high magnetic moment (10.6 µB) makes it a crucial element in the creation of the strongest artificially generated magnetic fields. wikipedia.org While not ferromagnetic at room temperature, it becomes so when exposed to a magnetic field or at cryogenic temperatures (below 19 K). episodictable.comwikipedia.org In practical applications, holmium is used as a pole piece or flux concentrator within high-strength magnets. wikipedia.orgmdpi.com These holmium components can significantly enhance the magnetic field of a superconducting magnet. endorphin-express.com For example, holmium inserts have been used to boost the peak field of a 12.5-T superconducting magnet. endorphin-express.com Unlike traditional ferromagnetic materials like iron that saturate at around 2 T, rare-earth metals such as holmium can produce saturated fields approaching 4 T, making them highly effective as flux concentrators. endorphin-express.com
Recent research has focused on mononuclear holmium(III) complexes that function as so-called single-ion magnets (SIMs). acs.org These molecular nanomagnets exhibit slow relaxation of magnetization and are promising candidates for applications in quantum information processing and cryomagnetic refrigeration. acs.org
Specifically, a mononuclear holmium(III) diethylenetriamine-N,N,N′,N″,N″-pentaacetate complex has been identified as a prototype for a multifunctional molecular nanomagnet. acs.orgnih.gov This complex demonstrates the coexistence of field-induced blockage of magnetization and a significant magnetocaloric effect at low temperatures. nih.govcsic.es This dual property makes it a suitable candidate for cryogenic magnetic refrigeration, particularly for applications near the strategically important hydrogen liquefaction temperature (around 20 K). acs.orgresearchgate.net The magnetocaloric effect in holmium allows for a highly efficient cooling cycle where small changes in the magnetic field can induce large changes in entropy, achieving a cooling efficiency an order of magnitude higher than typical magnetocaloric materials. researchgate.net
Synthesis and Magnetic Properties of Holmium-Containing Garnet Ferrites
Holmium-containing garnet ferrites are a class of complex magnetic oxides that have been the subject of significant research due to their tunable magnetic properties. astm.org The synthesis method and the degree of holmium substitution play a crucial role in determining the final microstructural and magnetic characteristics of the material.
Common synthesis techniques for producing holmium-substituted garnet ferrites, such as Holmium-Yttrium Iron Garnet (Ho-YIG), include the conventional ceramic method and chemical co-precipitation. researchgate.netresearchgate.net In the ceramic method, studies on Yttrium Iron Garnets (Y3Fe5O12) substituted with holmium (Y3-xHoxFe5O12) have shown that the grain size of the resulting material tends to increase with higher holmium content. researchgate.net For instance, as the holmium composition (x) was increased from 0.1 to 1.5, the grain size was observed to grow from 66 nm to 113 nm. researchgate.net
Research has demonstrated that increasing the holmium content in Ho-YIG garnets leads to an increase in saturation magnetization (Ms) and retentivity. researchgate.net However, in cobalt ferrites (CoFe₂O₄) substituted with holmium (CoHoxFe₂-xO₄), the saturation magnetization was found to decrease as Ho³⁺ content increased, a phenomenon attributed to the weakening of exchange interactions. researchgate.net Conversely, the coercivity (Hc) in these holmium-substituted cobalt ferrites increases with greater holmium concentration, which may be due to the formation of an ultra-thin layer at grain boundaries that hinders domain wall motion. researchgate.net This suggests their potential use in perpendicular recording media. researchgate.net
The introduction of holmium into the yttrium iron garnet structure also leads to the appearance of a magnetic compensation temperature (Tc), where the net magnetization of the ferrite (B1171679) becomes zero. ras.ru The value of this compensation temperature increases as the holmium content in the garnet increases. ras.ru Furthermore, the magnetic anisotropy of holmium iron garnets is strongly dependent on the applied magnetic field, particularly at low temperatures. ras.ru
Table 1: Effect of Holmium Substitution on Magnetic Properties of Ferrites
| Ferrite System | Synthesis Method | Holmium Content (x) | Effect on Saturation Magnetization (Ms) | Effect on Coercivity (Hc) | Source(s) |
|---|---|---|---|---|---|
| Y₃-ₓHoₓFe₅O₁₂ | Conventional Ceramic | 0.1 to 1.5 | Increases | - | researchgate.net |
| CoHoₓFe₂-ₓO₄ | Co-precipitation | 0.00 to 0.1 | Decreases | Increases | researchgate.net |
Catalysis and Environmental Chemistry Research
Holmium compounds, including this compound, are explored for their catalytic properties in various chemical transformations, with applications spanning organic synthesis and environmental remediation. Holmium oxides, in particular, are noted for providing highly active catalysts for chemical processing. qsrarematerials.com
Exploration of Holmium Compounds as Catalysts in Organic Synthesis
Holmium compounds have demonstrated utility as catalysts in several organic reactions. nanorh.com Holmium(III) chloride, for example, functions as a strong Lewis acid catalyst, activating reactants by coordinating with them to facilitate the formation of new chemical bonds, such as carbon-carbon and carbon-heteroatom bonds. a2bchem.com This catalytic activity is valuable for streamlining the synthesis of complex molecules. a2bchem.com
A notable application is in the Diels-Alder reaction, a powerful tool for constructing cyclic compounds. chiba-u.jp Researchers have developed a novel chiral holmium(III) complex that catalyzes the asymmetric cycloaddition between 3-[1-(silyloxy)vinyl]indoles and electron-deficient olefins. acs.orgresearchgate.net This method produces substituted hydrocarbazoles, which are important structural motifs in many biologically active alkaloids, in high yields (up to 99%) and with excellent enantioselectivity (up to 94% ee). acs.orgresearchgate.net A further modified chiral holmium triflimide catalyst has also been shown to significantly improve both the yield and enantioselectivity in the synthesis of hydrocarbazole compounds. chiba-u.jp Holmium complexes are also utilized in research related to coordination chemistry and catalysis. chemistrycool.com
Research on Holmium-Modified Catalysts for Selective Catalytic Reduction (SCR) of NOx
Selective Catalytic Reduction (SCR) is a key technology for mitigating nitrogen oxide (NOx) emissions from stationary and mobile sources. ku.ac.aepsi.ch The process involves using a reducing agent, typically ammonia (B1221849), to convert NOx into harmless nitrogen gas and water over a catalyst. ku.ac.ae Research into novel catalyst formulations aims to improve efficiency, especially at lower operating temperatures.
In this context, holmium has been investigated as a dopant to enhance catalyst performance. Specifically, a cerium/titanium oxide catalyst has been shown to function effectively for the ammonia-based SCR of nitrogen oxide at extremely low temperatures when doped with holmium. svi-bremco.com This low-temperature activity contributes to higher reduction efficiency, a significant goal in SCR technology development. svi-bremco.com
Photocatalytic Research with Holmium-Doped Materials
Holmium's unique electronic configuration makes it a valuable dopant for enhancing the photocatalytic activity of various materials. researchgate.net Doping semiconductors with holmium can alter their structural and electronic properties, leading to improved performance in the degradation of organic pollutants under light irradiation. researchgate.net
Several studies have highlighted the benefits of holmium doping:
Graphitic Carbon Nitride (g-C₃N₄): Holmium-doped g-C₃N₄ (HoCN) photocatalysts, synthesized via a one-pot method, have shown significantly improved photocatalytic activity for the degradation of methylene (B1212753) blue under visible light compared to pure g-C₃N₄. researchgate.net The doping leads to a smaller HOMO-LUMO gap, indicating higher chemical reactivity. researchgate.net A 0.2 mmol doped sample exhibited twice the photocatalytic activity of the pure material. researchgate.net
Cadmium Sulfide (CdS): Holmium-doped CdS nanoparticles (HoₓCd₁-ₓS) synthesized hydrothermally demonstrated enhanced photocatalytic efficiency in the decolorization of Reactive Red 43 dye under visible light. researchgate.net The highest performance was observed with an 8% holmium doping concentration. researchgate.net
Holmium Oxide (Ho₂O₃): Holmium oxide itself has been investigated for its photocatalytic properties. researchgate.net Ho₂O₃ nanostructures, sometimes combined with materials like silicon dioxide (SiO₂), have been used as photocatalysts for the destruction of pollutants such as methylene blue under UV illumination. researchgate.net Holmium oxide nanoparticles have also shown efficacy in degrading dyes like fluorescein (B123965) sodium salt and rhodamine 6G under white light.
Table 2: Performance of Holmium-Doped Photocatalysts
| Base Material | Dopant | Target Pollutant | Light Source | Key Finding | Source(s) |
|---|---|---|---|---|---|
| g-C₃N₄ | Holmium (Ho) | Methylene Blue | Visible Light | 0.2 mmol Ho-doped sample showed 2x the activity of pure g-C₃N₄. | researchgate.net |
| CdS | Holmium (Ho) | Reactive Red 43 | Visible Light | 8% Ho-doped CdS showed the highest decolorization efficiency. | researchgate.net |
| Ho₂O₃/SiO₂ | - (Composite) | Methylene Blue | UV Light | SiO₂ enhances the catalytic activity of Ho₂O₃. | researchgate.net |
| Ho₂O₃ | - | Fluorescein sodium salt, Rhodamine 6G | White Light | Effective in photodegradation of both dyes. |
Environmental Catalysis Applications
The catalytic properties of holmium-containing materials extend to broader environmental applications beyond specific SCR and photocatalysis examples. This compound and other holmium compounds are applied in catalysts for environmental protection. heegermaterials.com
One promising area is in air purification, where researchers are investigating holmium-based catalysts to decompose volatile organic compounds (VOCs) and other air pollutants. korhogominerals.com Such catalysts could be particularly beneficial in industrial settings to reduce the emission of harmful gases. korhogominerals.com Additionally, holmium's properties are being explored for water treatment. korhogominerals.com Holmium-doped fibers, when exposed to light, can facilitate the breakdown of harmful industrial chemicals and pharmaceuticals in wastewater through a photocatalytic process. korhogominerals.com
Applications in Quantum Information Science
Holmium has emerged as a significant element in the field of quantum information science, primarily due to its remarkable magnetic properties. aemree.comstanfordmaterials.com It possesses the highest magnetic moment of any naturally occurring element, a characteristic that makes it a prime candidate for the development of quantum computers. korhogominerals.comwikipedia.org
The fundamental building blocks of quantum computers are quantum bits, or qubits. Research has shown that a single holmium atom can potentially be used to store one qubit of information. aemree.comstanfordmaterials.com In 2017, IBM announced the development of a technique to store a single bit of data on an individual holmium atom that was placed on a magnesium oxide substrate. wikipedia.orgqns.science
This ability to store and process information at the atomic scale could revolutionize fields like artificial intelligence and cryptography by enabling computational speeds far exceeding those of classical computers. aemree.com The primary challenge lies in maintaining the stability of these atomic-scale magnetic memories, which are typically only stable at extremely low, cryogenic temperatures. qns.science Scientists are actively researching the mechanisms that cause these atomic bits to lose their information at higher temperatures, with studies indicating that thermal vibrations play a key role. qns.science By understanding and controlling these interactions, researchers aim to design systems with longer spin relaxation times, paving the way for holmium to become a crucial material in the future of quantum computing. stanfordmaterials.comresearchgate.net
Research into Holmium Atoms for Qubit Storage in Quantum Computing
Breakthrough research has demonstrated the ability to store a single bit of digital information on an individual holmium atom. researchgate.netmit.edu Scientists have utilized a scanning tunneling microscope (STM) to apply a pulse of electrical current, which alters the direction of the atom's magnetization, effectively writing a '1' or a '0'. researchgate.netmit.edu A quantum sensor, consisting of an iron atom placed near the holmium atom, is then used to read the magnetic state. researchgate.netmit.edu
A significant finding is the remarkable stability of the holmium atom's magnetic state, which can be maintained for several hours under specific laboratory conditions. researchgate.netmit.edu This stability is a crucial requirement for reliable data storage. The research was conducted at extremely low temperatures, near absolute zero, to minimize environmental interference that could destabilize the electron spin. researchgate.net
Intriguingly, when two holmium atoms were placed just one nanometer apart, they did not interfere with each other's ability to store information individually. researchgate.netmit.edu This was an unexpected result, as the magnetic field from one atom was anticipated to affect its neighbor. researchgate.netmit.edu This property suggests a high potential for storage density. researchgate.netmit.edu The precise control over individual atoms opens new avenues for quantum nanoscience and could lead to significant advancements in data storage miniaturization. researchgate.netmit.edu Further research aims to understand why holmium atoms exhibit this lack of quantum mechanical effects between them. mit.edu
Table 1: Key Findings in Holmium Atom Qubit Research
| Research Finding | Significance |
|---|---|
| Single-bit storage on one holmium atom | Ultimate limit of data storage miniaturization. |
| Stable magnetic state for several hours | A critical requirement for reliable quantum memory. |
| No interference between atoms 1nm apart | Potential for extremely high data storage density. |
Nuclear and Radiopharmaceutical Research
The nuclear properties of holmium, particularly its high neutron absorption cross-section and the gamma emissions of its isotopes, make it a subject of significant research in nuclear applications.
Investigation of Holmium's Neutron Absorption Properties in Research Reactors
Holmium is utilized as a "burnable poison" in nuclear reactors. iaea.org A burnable poison is a neutron-absorbing material intentionally included in the nuclear fuel or core. Its purpose is to control the reactivity of the core over time. As the nuclear fuel is consumed and produces more neutrons, the burnable poison "burns up" by absorbing these excess neutrons. iaea.org This process helps to maintain a stable and controlled chain reaction. iaea.org
The effectiveness of a neutron absorber is quantified by its neutron absorption cross-section, measured in barns. Holmium possesses a relatively large neutron absorption cross-section, making it an efficient neutron poison. iaea.org Specifically, the isotope Holmium-165, which constitutes 100% of natural holmium, has a significant thermal neutron capture cross-section.
Table 2: Neutron Absorption Cross-Section of Holmium
| Isotope | Thermal Neutron Cross-Section (barns) |
|---|
Calibration of Gamma-Ray Spectrometers Using Holmium Isotopes
Accurate measurement of gamma radiation is critical in many scientific and industrial fields. Gamma-ray spectrometers, particularly those using high-purity germanium (HPGe) detectors, require precise calibration to identify and quantify radioactive isotopes. iaea.orgnih.gov The isotope Holmium-166m (¹⁶⁶ᵐHo) is an important calibration standard for these instruments. iaea.orgnih.gov
¹⁶⁶ᵐHo is valued as a calibration source for several key reasons:
Long Half-Life: It has a very long half-life of approximately 1,200 years, providing a stable and long-lasting calibration source. iaea.orgnih.gov
Multiple Gamma Rays: It emits a wide range of strong and well-distributed gamma rays over a broad energy spectrum, from around 80 keV to 1500 keV. iaea.org This allows for a comprehensive efficiency calibration of the spectrometer across a wide energy range with a single source. iaea.orgnih.gov
The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRM) for ¹⁶⁶ᵐHo with certified gamma-ray emission rates for precise calibration.
Table 3: Certified Gamma-Ray Emission Data for Holmium-166m (SRM 4274)
| Gamma-Ray Energy (keV) | Massic Emission Rate (photons·s⁻¹·g⁻¹) |
|---|---|
| 80.574 | 13 984 |
| 184.407 | 10 527 |
| 280.49 | 2 337 |
| 410.93 | 2 390 |
| 529.89 | 1 037 |
| 670.52 | 1 048 |
| 711.69 | 5 794 |
| 752.26 | 1 811 |
| 810.33 | 11 078 |
Data sourced from NIST Standard Reference Material 4274. nist.gov
The use of ¹⁶⁶ᵐHo allows researchers and technicians to accurately determine the detection efficiency of their gamma-ray spectrometers at various energy levels, ensuring the reliability of subsequent radiological measurements. irpa.net
Analytical Chemistry Methodologies for Holmium Sulfate
Quantitative and Qualitative Analysis Techniques
A combination of advanced analytical techniques is employed for the comprehensive quantitative and qualitative analysis of holmium sulfate (B86663), ensuring a thorough understanding of its elemental composition and the presence of any trace impurities.
Inductively Coupled Plasma (ICP) based methods, including ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectrometry (ICP-AES), are primary techniques for the elemental analysis of holmium sulfate. ICP-MS is particularly valued for its exceptional sensitivity and precision, allowing for the quantification of trace and ultra-trace level rare earth element (REE) impurities. contractlaboratory.comanalytik-jena.com The method involves introducing the sample, typically as a liquid, into an argon plasma torch, which ionizes the atoms. epa.gov The ions are then passed into a mass spectrometer, where they are sorted by their mass-to-charge ratio and quantified. epa.gov This allows for the verification of purity, with suppliers often using ICP-MS to certify this compound to be of high purity, such as 99.9% or 99.99% on a rare earth oxide (REO) basis.
ICP-AES, also known as ICP-Optical Emission Spectrometry (ICP-OES), is another robust technique used for REE analysis. analytik-jena.compolymersolutions.com It measures the characteristic wavelengths of electromagnetic radiation emitted by excited atoms and ions in the plasma, with the intensity of the emission being proportional to the element's concentration. polymersolutions.com Though sometimes challenged by the complex emission spectra of REEs, modern high-resolution instruments can effectively overcome these spectral interferences. analytik-jena.com For accurate analysis, especially in complex matrices, sample preparation such as acid digestion is crucial for solid samples to create a solution suitable for introduction into the plasma. intertek.com
Internal standards, such as bismuth, indium, or terbium, are often required for each analyte to correct for matrix effects and instrumental drift, ensuring data of known quality. epa.gov EPA Method 6020B, for instance, specifies holmium itself as a potential internal standard for ICP-MS analysis of other elements. epa.gov
Table 1: Common Impurities in Holmium Compounds Quantified by ICP-MS This table shows typical impurity limits for high-purity holmium compounds as verified by ICP-MS analysis.
| Impurity Element | Symbol | Typical Maximum Concentration (ppm) | Reference |
|---|---|---|---|
| Europium | Eu | < 150 |
Atomic Absorption Spectrometry (AAS) and X-ray Fluorescence (XRF) are valuable complementary techniques for the analysis of this compound.
X-ray Fluorescence (XRF) is a non-destructive analytical method used to determine the elemental composition of materials. thermofisher.com The sample is irradiated with primary X-rays, causing atoms to emit secondary (fluorescent) X-rays with characteristic energies for each element. thermofisher.com XRF is an excellent tool for both qualitative and quantitative measurements and is often used to cross-validate the purity of holmium compounds determined by other methods like ICP-MS. thermofisher.com It can be used to analyze solid samples directly, often by pressing the powdered material into a pellet, sometimes mixed with a binder like boric acid. osti.govgfz.de The technique has been successfully applied to determine rare earth impurities in high-purity holmium oxide, a closely related compound. osti.gov
Atomic Absorption Spectrometry (AAS) is used for quantifying specific elements. For holmium analysis, a standard solution is prepared, often by dissolving holmium oxide in an acid. lasalle.edu To prevent ionization interference, which is common for lanthanides, an ionization suppressant like a potassium salt is added to both samples and standards. lasalle.edu While direct determination of the sulfate anion by AAS is not feasible, indirect methods have been developed. These methods involve precipitating the sulfate with a known amount of a metal ion, such as barium, and then measuring the concentration of the unprecipitated metal in the supernatant. nih.gov Another indirect approach involves the formation of a stable ion-association complex with a copper-containing compound, which can be extracted into an organic solvent and analyzed for its copper content by AAS, thereby allowing for the quantification of the sulfate ion. nih.gov
Spectrophotometric Assays for Holmium Ion Quantification
Spectrophotometry is a widely used method for quantifying holmium ions (Ho³⁺) in solution, leveraging the ion's characteristic sharp absorption peaks in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. wikipedia.org These distinct peaks arise from the 4f electron transitions of the trivalent holmium ion. rsc.org
Aqueous solutions of this compound exhibit several well-defined absorption maxima, such as those around 450-460 nm. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known holmium concentration at a specific wavelength. researchgate.netresearchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer's law. researchgate.net
The accuracy of spectrophotometric measurements relies heavily on the precise calibration of the instrument's wavelength scale. Due to their sharp and stable absorption peaks, holmium-containing materials, particularly holmium oxide dissolved in perchloric acid to form holmium perchlorate (B79767), are widely used as certified reference materials for this purpose. wikipedia.orgstarnacells.comfishersci.comsigmaaldrich.com The use of derivative spectrophotometry, which plots the first or higher derivative of absorbance with respect to wavelength, can enhance sensitivity and resolve overlapping spectral bands, allowing for the determination of holmium even in the presence of other rare earths that would otherwise interfere. rsc.org
Table 2: Characteristic UV-Visible Absorption Peaks for Holmium Ion (in perchlorate solution) This table lists the certified wavelength values for major absorption peaks of a holmium oxide in perchloric acid solution, commonly used for spectrophotometer wavelength calibration. starnacells.com
| Wavelength (nm) |
|---|
| 241.0 |
| 249.9 |
| 278.2 |
| 287.1 |
| 333.5 |
| 345.6 |
| 361.4 |
| 385.4 |
| 416.1 |
| 451.1 |
| 467.8 |
| 485.2 |
| 536.5 |
Electrochemical Methods for Species Identification and Concentration Determination
Electrochemical methods offer a powerful approach for investigating the redox behavior of holmium ions (Ho³⁺) and for their quantitative determination. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been employed to study the electrochemical characteristics of Ho³⁺ at electrode surfaces. researchgate.netx-mol.net
In a typical study, the electrochemical behavior of the holmium ion is investigated using a three-electrode system, for instance, with a glassy carbon electrode (GCE) as the working electrode. researchgate.net Research has shown that the Ho³⁺ ion can exhibit a reversible, diffusion-controlled electron transfer process. researchgate.netx-mol.net Cyclic voltammetry scans reveal oxidation and reduction peaks whose currents are proportional to the concentration of the holmium ion in the solution. researchgate.net A linear relationship between the peak current and the concentration of Ho³⁺ allows for its quantification. researchgate.net
These methods can also be used to study the interaction of holmium ions with other chemical species. researchgate.netx-mol.net Furthermore, high-temperature electrochemical synthesis in molten salt electrolytes (e.g., KCl-NaCl-HoCl₃) is a method used to produce holmium-containing intermetallic compounds. researchgate.netflogen.org The analysis of these processes often involves electrochemical techniques like cyclic voltammetry to determine the reduction potentials and formation mechanisms of holmium alloys. researchgate.net
Purity Assessment and Standards Development for Research Grade Materials
The utility of this compound, particularly in advanced applications, is critically dependent on its purity. Research-grade materials are often required to have purities of 99.9%, 99.99%, or even higher, based on the content of rare earth elements. ereztech.comglentham.comfishersci.ie
Purity assessment is a multi-step process. The primary elemental composition and purity are often determined by elemental analysis. ereztech.com Techniques like ICP-MS are crucial for quantifying trace metallic and rare earth impurities, with detection limits capable of reaching parts-per-million (ppm) or lower. contractlaboratory.com X-ray fluorescence (XRF) serves as a complementary method for cross-validating purity claims. For hydrated forms of this compound, thermogravimetric analysis (TGA) can be used to determine the water content by measuring the mass loss upon heating.
The development of standards is essential for ensuring accuracy and consistency in analysis. Holmium-based materials are themselves used as standards. Holmium oxide solutions and glass filters are recognized standards for calibrating the wavelength accuracy of UV-Visible spectrophotometers due to their numerous sharp, stable absorption peaks. wikipedia.orgstarnacells.com The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs), and commercial suppliers offer holmium standard solutions traceable to NIST SRMs for use in AAS and ICP analysis. fishersci.comlgcstandards.comcdhfinechemical.com These standards are fundamental for method validation and achieving reliable analytical results in research and quality control laboratories. sigmaaldrich.com
Method Validation and Quality Assurance in this compound Analysis
Method validation and quality assurance are indispensable components of the analytical workflow for this compound, ensuring that the data generated are reliable, reproducible, and fit for purpose. unodc.org Any laboratory analyzing this compound must use methods that have been properly validated or verified to perform correctly within their specific environment. unodc.org
Validation involves experimentally demonstrating that an analytical method is suitable for its intended use. Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. For instance, in a spectrophotometric method for holmium, validation would involve evaluating the linear range over which Beer's law is obeyed and calculating the LOD and LOQ. rsc.org
Quality assurance (QA) encompasses the broader systems and procedures in place to ensure data quality. This includes adherence to international standards such as ISO 9001 for quality management systems and ISO/IEC 17025 for the competence of testing and calibration laboratories. contractlaboratory.commitsui-kinzoku.co.jp A robust QA system involves regular instrument calibration, the use of certified reference materials (CRMs), and participation in proficiency testing schemes. mitsui-kinzoku.co.jp For spectrophotometric analysis of this compound, periodic checks of wavelength accuracy using a holmium oxide standard are a critical QA measure. starnacells.comperkinelmer.com Similarly, in ICP analysis, ongoing checks with standard solutions and blanks are necessary to monitor instrument performance and prevent contamination. epa.gov
Table of Compounds
| Compound Name | Formula |
|---|---|
| This compound | Ho₂(SO₄)₃ |
| Holmium Oxide | Ho₂O₃ |
| Holmium Perchlorate | Ho(ClO₄)₃ |
| Boric Acid | H₃BO₃ |
| Potassium Chloride | KCl |
| Sodium Chloride | NaCl |
| Holmium Chloride | HoCl₃ |
| Barium Chloride | BaCl₂ |
| Barium Sulfate | BaSO₄ |
| Sulfuric Acid | H₂SO₄ |
| Perchloric Acid | HClO₄ |
| Hydrochloric Acid | HCl |
| Nitric Acid | HNO₃ |
| Holmium(III) hydroxide (B78521) | Ho(OH)₃ |
| Holmium(III) sulfide | Ho₂S₃ |
| Holmium(III) selenide | Ho₂Se₃ |
| Holmium(III) fluoride | HoF₃ |
| Holmium acetylacetonate | C₁₅H₂₁HoO₆ |
| Holmium orthovanadate | HoVO₄ |
| Bismuth oxide | Bi₂O₃ |
| Holmium carbonate | Ho₂(CO₃)₃ |
| Indium | In |
| Bismuth | Bi |
| Terbium | Tb |
| Europium | Eu |
| Dysprosium | Dy |
| Erbium | Er |
| Thulium | Tm |
| Ytterbium | Yb |
| Gadolinium | Gd |
| Neodymium | Nd |
| Praseodymium | Pr |
| Samarium | Sm |
| Cerium | Ce |
| Lanthanum | La |
| Yttrium | Y |
| Scandium | Sc |
| Lutetium | Lu |
| Copper | Cu |
| Nickel | Ni |
| Cobalt | Co |
| Iron | Fe |
| Aluminum | Al |
| Cadmium | Cd |
| Zinc | Zn |
| Magnesium | Mg |
| Silicon | Si |
| Phosphorus | P |
| Sulfur | S |
| Argon | Ar |
| Water | H₂O |
| Hydrogen peroxide | H₂O₂ |
| Hydrogen sulfide | H₂S |
| Benzoylindan-1,3-dione | C₁₆H₁₀O₂ |
| Cetylpyridinium chloride | C₂₁H₃₈ClN |
| Norfloxacin | C₁₆H₁₈FN₃O₃ |
| Solochrome Black T | C₂₀H₁₂N₃NaO₇S |
| Neocuproine | C₁₄H₁₂N₂ |
| Isobutyl methyl ketone | C₆H₁₂O |
| Methanol | CH₃OH |
| Hydroxylamine sulfate | (NH₂OH)₂·H₂SO₄ |
| Potassium permanganate | KMnO₄ |
| Potassium persulfate | K₂S₂O₈ |
| Mercuric chloride | HgCl₂ |
| Stannous sulfate | SnSO₄ |
Future Research Directions and Emerging Areas
Rational Design and Synthesis of Novel Holmium Sulfate (B86663) Nanostructures
The transition from bulk materials to nanostructures represents a pivotal shift in unlocking the full potential of holmium sulfate. Future research is intensely focused on the rational design and synthesis of this compound-based nanostructures with precisely controlled size, shape, and morphology to tailor their properties for specific applications. americanelements.com Current synthesis methodologies for related holmium compounds, such as holmium oxide nanoparticles, include thermal decomposition, hydrothermal methods, and precipitation, which provide a foundation for developing more sophisticated techniques. rsc.orgwhiterose.ac.uk
Emerging research directions include:
Controlled Precipitation: Fine-tuning reaction parameters like precursor concentration, temperature, and pH to dictate the nucleation and growth of nanoparticles. This includes using novel precipitants and capping agents to prevent agglomeration and control particle morphology. researchgate.netresearchgate.net
Template-Assisted Synthesis: Employing hard or soft templates to guide the formation of complex nanostructures like nanotubes, nanowires, or porous networks.
Green Synthesis Routes: Utilizing biological reductants, such as plant extracts, for an environmentally friendly and cost-effective method of producing nanoparticles, a technique known as phyto-fabrication. rsc.orgsemanticscholar.org This approach is a sustainable alternative to conventional chemical and physical synthesis methods. semanticscholar.org
Solvent-Based Methods: Techniques like solvent evaporation, where an emulsion of a holmium-containing organic phase and an aqueous phase is used, allow for the production of spherical nanoparticles with adaptable diameters. nih.gov
The goal is to move beyond simple nanoparticle fabrication to the deliberate construction of nano-architectures that can maximize surface area for catalysis or optimize photoluminescent efficiency for optical devices.
Table 1: Emerging Synthesis Methods for Holmium-based Nanostructures
| Synthesis Method | Description | Key Advantages | Research Focus |
| Controlled Precipitation | Chemical reaction leading to the formation of an insoluble solid from a solution. | Scalability, relatively low cost. | Control over size distribution and morphology through additives and reaction conditions. researchgate.net |
| Hydrothermal/Solvothermal | Synthesis in a sealed, heated vessel containing an aqueous solution or organic solvent. | High crystallinity, control over particle shape. | Formation of complex and anisotropic nanostructures. rsc.org |
| Phyto-fabrication (Green Synthesis) | Use of plant extracts or microorganisms as reducing and capping agents. | Eco-friendly, cost-effective, high compatibility of resulting nanoparticles. semanticscholar.org | Exploring a wider range of biological templates to create novel morphologies. rsc.orgsemanticscholar.org |
| Solvent Evaporation | Emulsification of a holmium-containing organic solvent in an aqueous phase, followed by evaporation. | Good control over particle size by varying process parameters like stirrer speed. nih.gov | Optimization for specific therapeutic and imaging applications. nih.gov |
Advanced In-Situ Characterization Techniques for Dynamic Processes in this compound Systems
To fully understand and control the synthesis and performance of this compound materials, it is crucial to observe the dynamic processes they undergo in real-time. Future research will increasingly rely on advanced in-situ characterization techniques to monitor phenomena such as crystallization, dissolution, phase transitions, and catalytic reactions as they happen. While much of the current characterization is performed ex-situ, the application of in-situ methods is a critical next step.
Pioneering research in related fields has demonstrated the power of in-situ monitoring to provide real-time visualization of molecular rearrangements. acs.org For this compound systems, this could involve:
In-Situ X-Ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): To observe the nucleation and growth of nanostructures during synthesis, providing direct feedback on how reaction parameters influence the final product's crystallinity and morphology.
In-Situ Raman and Infrared Spectroscopy: To track chemical transformations on the surface of this compound catalysts during a reaction, identifying transient intermediate species and elucidating reaction mechanisms. researchgate.net
In-Situ Liquid Cell TEM: To visualize the interaction of this compound nanoparticles with their environment, such as their stability and dissolution behavior in biological media or their role in electrochemical processes.
These techniques will provide an unprecedented level of understanding, moving from a static picture of the material to a dynamic movie of its formation and function. This knowledge is essential for optimizing synthesis protocols and designing materials with enhanced performance and stability.
Development of Multifunctional Materials Integrating this compound
A significant emerging area is the integration of this compound or holmium ions into composite materials to create multifunctional systems that combine its unique properties with those of a host matrix. mdpi.com Holmium's distinctive optical, magnetic, and catalytic capabilities make it an ideal component for a wide range of advanced materials. attelements.comsamaterials.com
Key areas for future development include:
Luminescent and Catalytic Materials: Doping host lattices, such as graphitic carbon nitride (g-C₃N₄), with holmium has been shown to enhance photocatalytic activity for degrading pollutants under visible light. researchgate.net Future work will explore combining this catalytic function with holmium's luminescent properties for simultaneous environmental remediation and sensing.
Theragenerative Biomaterials: Holmium-containing bioactive glasses are being developed for bone cancer treatment. nih.gov These materials can be activated by neutrons for brachytherapy (treatment) while the glass matrix promotes bone regeneration (generation), acting as a "theragenerative" system. nih.gov
Imageable Embolic Agents: Holmium can be incorporated into microspheres used for transarterial chemoembolization (TACE), a cancer treatment. nih.gov Its properties could allow these microspheres to be visible under multiple imaging modalities, such as MRI and X-ray, improving the precision of the treatment.
Advanced Optical Materials: Holmium-doped ceramics and glasses are well-known for their applications in lasers and as optical calibration standards. attelements.comnih.gov Research is focused on new host matrices that can fine-tune the luminescent properties of Ho³⁺ ions for applications in solid-state lighting and temperature-sensing devices. nih.govnih.gov
Hybrid Membranes: New holmium-based metal-organic frameworks (MOFs) are being used as modifiers in polymer membranes. mdpi.com These mixed matrix membranes show improved performance in applications like dye filtration, opening up possibilities for advanced separation technologies. mdpi.com
Table 2: Multifunctional Systems Incorporating Holmium
| System Type | Functionality 1 | Functionality 2 | Potential Application | Source |
| Ho-doped g-C₃N₄ | Photocatalysis | Luminescence | Environmental remediation and monitoring | researchgate.net |
| Ho-containing Bioactive Glass | Brachytherapy (Radiation) | Bone Regeneration | Bone cancer treatment | nih.gov |
| Ho-loaded Alginate Microspheres | Embolization | Medical Imaging (MRI/X-ray) | Image-guided cancer therapy | nih.gov |
| Ho-based MOF/Polymer Composite | Structural Support (Membrane) | Selective Filtration | Water purification, dye removal | mdpi.com |
| Ho-doped Ceramic Phosphors | Luminescence | Temperature Sensing | Advanced optical sensors and solid-state lighting | nih.gov |
Computational-Experimental Feedback Loops for Accelerated Discovery of this compound Properties
The traditional trial-and-error approach to materials discovery is being replaced by a more efficient paradigm that combines computational modeling with experimental synthesis and characterization. nih.gov This computational-experimental feedback loop is a powerful strategy for accelerating the discovery of new this compound properties and materials.
This integrated approach involves:
Computational Prediction: Using first-principles methods like Density Functional Theory (DFT), researchers can model the electronic and structural properties of this compound and its composites. researchgate.netresearchgate.net These calculations can predict material stability, band gaps, magnetic properties, and potential catalytic activity before any experiments are conducted. researchgate.netnsc.ru For example, DFT has been used to understand how holmium doping alters the electronic structure of a photocatalyst to enhance its reactivity. researchgate.net
Experimental Validation: Guided by computational predictions, experimentalists can then synthesize the most promising materials using techniques described in section 8.1.
Advanced Characterization: The properties of the synthesized materials are measured and compared with the theoretical predictions. This step often involves spectroscopic and microscopic analysis.
Model Refinement: Discrepancies between experimental results and theoretical predictions are used to refine the computational models, improving their predictive power for the next cycle of discovery. udel.edu
This synergy has already been successfully applied to understand sulfate adsorption mechanisms and to identify suitable electrolytes for processing holmium. researchgate.netudel.edu Future research will leverage this feedback loop to rapidly screen new compositions for multifunctional materials and to gain deeper insights into the fundamental mechanisms governing their properties. dntb.gov.ua
Exploration of this compound in Sustainable Chemistry and Advanced Energy Technologies
The properties of this compound make it a compelling candidate for addressing challenges in sustainable chemistry and advanced energy. Research in this area is focused on leveraging its catalytic and electronic capabilities for green applications.
Sustainable Chemistry: Catalysis is a cornerstone of green chemistry, as it allows for more efficient reactions with less energy input and waste generation. wordpress.commdpi.com this compound and its derivatives are being explored as catalysts for various organic transformations and for environmental remediation. alibaba.com Its role as a dopant in photocatalysts that can degrade organic pollutants using visible light is a particularly promising area of research. researchgate.netresearchgate.net The development of catalysts that are both highly active and recyclable is a key goal.
Advanced Energy Technologies:
Solar Cells and Fuel Cells: Nanoscale materials, including those based on holmium, are being considered for use in solar cells and fuel cells. americanelements.comamericanelements.com Metallic ions can be dispersed as coated nanoparticles or deposited as thin films, which could play a role in light harvesting or catalytic layers. americanelements.comamericanelements.com While still exploratory, research into doping semiconductor materials like those used in perovskite solar cells with holmium could yield improvements in efficiency or stability.
Batteries: The demand for better energy storage solutions is driving research into new battery chemistries beyond standard lithium-ion. diysolarforum.compalmetto.com While not a primary component, rare earth elements are often investigated as dopants or coatings for electrode materials to enhance performance and lifespan. Future studies could explore the use of this compound as an electrolyte additive or as a component in novel electrode materials for next-generation batteries.
The exploration of this compound in these fields is still in its early stages, but its unique properties suggest it could become a valuable material in the transition to a more sustainable technological future.
Q & A
Q. What are the established methodologies for synthesizing high-purity holmium sulfate octahydrate in laboratory settings?
this compound is typically synthesized from rare earth minerals like monazite or bastnäsite. The process involves:
- Ore digestion : Crushing the mineral and treating it with concentrated sulfuric acid to convert rare earth elements into sulfates .
- Separation : Solvent extraction or ion-exchange chromatography to isolate holmium ions from other lanthanides.
- Crystallization : Slow evaporation of the sulfate solution under controlled humidity to obtain this compound octahydrate (Ho₂(SO₄)₃·8H₂O). Purity is verified via inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) to confirm crystallinity .
Q. Which spectroscopic and microscopic techniques are most effective for characterizing this compound’s structural and compositional properties?
Key techniques include:
- XRD : Determines crystal structure and phase purity .
- SEM-EDS : Maps elemental distribution and identifies secondary phases (e.g., holmium oxide crystallites in alloys) .
- FTIR/Raman spectroscopy : Probes sulfate ion vibrations and hydration states .
- Thermogravimetric analysis (TGA) : Quantifies water of crystallization and thermal stability .
Q. What are the critical handling and storage protocols for this compound to prevent degradation in experimental settings?
Due to its hygroscopic nature:
- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at temperatures below 25°C .
- Handling : Use gloveboxes under inert atmospheres (e.g., argon) to minimize hydration/dehydration cycles.
- Safety : Wear particulate-filter respirators (EN 143 standard) and nitrile gloves during handling to avoid inhalation or skin contact .
Advanced Research Questions
Q. How does this compound influence phase transitions in eutectic alloys, and what mechanisms drive these changes?
When added to Ti–Zr–Mn–V alloys, this compound-derived oxides segregate at grain boundaries, altering microstructure from two-phase to three-phase systems. This is attributed to:
- Oxide formation : Holmium’s high oxygen affinity leads to Ho₂O₃ crystallites, which disrupt alloy homogeneity .
- Diffusion kinetics : Ho³⁺ ions migrate during solidification, creating localized stress fields that modify phase morphology. Researchers should combine SEM-EDS with electron backscatter diffraction (EBSD) to map crystallographic changes .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
Discrepancies often arise from:
- Ionic strength effects : Variations in sulfate counterion activity in aqueous vs. organic solvents.
- Temperature gradients : Poorly controlled crystallization conditions. Mitigation strategies include:
- Standardized protocols : Use IUPAC-recommended solubility determination methods (e.g., gravimetric analysis with error propagation calculations) .
- Cross-validation : Compare results from multiple techniques (e.g., UV-Vis spectroscopy vs. ICP-MS) .
Q. What experimental design considerations are critical for studying this compound’s role in catalytic or photoluminescent applications?
Key factors include:
- Doping uniformity : Ensure homogeneous dispersion of Ho³⁺ ions in host matrices using co-precipitation or sol-gel methods .
- Surface passivation : Prevent oxide layer formation by synthesizing nanoparticles in reducing atmospheres.
- Control experiments : Compare holmium-free systems to isolate its contribution to catalytic/optical properties .
Q. What challenges arise when integrating this compound into hybrid materials, and how can they be addressed methodologically?
Challenges include:
- Phase incompatibility : Hydrophilic Ho³⁺ may repel organic ligands. Solution: Use amphiphilic surfactants (e.g., sodium dodecyl sulfate) during synthesis.
- Leaching : Ho³⁺ ions may dissociate in acidic conditions. Mitigation: Encapsulate in silica or polymer matrices . Analytical focus: Monitor stability via cyclic voltammetry or fluorescence quenching assays .
Q. How can researchers optimize subsampling strategies for this compound in heterogeneous systems to minimize analytical error?
Follow ISO guidelines for particulate samples:
- Incremental sampling : Collect ≥10 increments from different spatial regions to ensure representativeness .
- Error estimation : Calculate sampling errors (sFE) using Ingamells’ equation and report with 95% confidence intervals.
- Validation : Replicate subsampling under identical conditions to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
